molecular formula C14H25N3 B3850280 4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine

4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine

Cat. No.: B3850280
M. Wt: 235.37 g/mol
InChI Key: GEQNCPMUWRUNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an ethyl group and an amine group, which is further connected to a propyl chain ending in an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors for efficient mixing and temperature control, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine would depend on its specific application. In medicinal chemistry, for example, the imidazole ring can interact with various biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclohexane ring and the propyl chain can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Metronidazole: An antibiotic with an imidazole ring used to treat bacterial infections.

    Omeprazole: A proton pump inhibitor with an imidazole ring used to treat acid reflux.

Uniqueness

4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexane ring, ethyl group, and the propyl chain linked to the imidazole ring provides a distinct chemical profile that can result in unique biological and chemical properties compared to other imidazole-containing compounds .

Properties

IUPAC Name

4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-2-13-4-6-14(7-5-13)16-8-3-10-17-11-9-15-12-17/h9,11-14,16H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQNCPMUWRUNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine
Reactant of Route 4
Reactant of Route 4
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine
Reactant of Route 5
Reactant of Route 5
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.